[1-(3-Fluoropyridine-4-carbonyl)piperidin-3-yl]methanamine
Description
[1-(3-Fluoropyridine-4-carbonyl)piperidin-3-yl]methanamine: is a chemical compound with a unique structure that has garnered interest in various scientific fields. Its structure consists of a fluoropyridine moiety attached to a piperidine ring, which is further linked to a methanamine group. This compound is known for its diverse applications in scientific research due to its distinctive chemical properties .
Properties
IUPAC Name |
[3-(aminomethyl)piperidin-1-yl]-(3-fluoropyridin-4-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FN3O/c13-11-7-15-4-3-10(11)12(17)16-5-1-2-9(6-14)8-16/h3-4,7,9H,1-2,5-6,8,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJOCILHCQGKXCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=C(C=NC=C2)F)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16FN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(3-Fluoropyridine-4-carbonyl)piperidin-3-yl]methanamine typically involves multi-step organic reactions. One common method includes the reaction of 3-fluoropyridine-4-carboxylic acid with piperidine under specific conditions to form the intermediate product. This intermediate is then reacted with methanamine to yield the final compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow synthesis and automated reaction monitoring to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions: [1-(3-Fluoropyridine-4-carbonyl)piperidin-3-yl]methanamine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes .
Scientific Research Applications
Medicinal Chemistry Applications
The compound has been investigated for its role as a pharmacological agent , particularly as an inhibitor of various biological pathways. Its structural features allow it to interact with specific receptors and enzymes, making it a candidate for developing treatments for several diseases.
Janus Kinase Inhibition
Research indicates that derivatives of piperidine, including those related to [1-(3-Fluoropyridine-4-carbonyl)piperidin-3-yl]methanamine, exhibit inhibitory effects on Janus kinases (JAKs). JAKs are critical in mediating cytokine signaling, and their inhibition can be beneficial in treating autoimmune diseases and certain cancers .
Anticancer Activity
Studies have shown that compounds with similar structures can exhibit significant anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells or the inhibition of tumor growth through various pathways, including modulation of cell cycle progression and enhancement of immune responses against tumors .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Preliminary studies suggest that it may inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a potential candidate for developing new antibiotics .
Case Studies
Several case studies highlight the effectiveness of [1-(3-Fluoropyridine-4-carbonyl)piperidin-3-yl]methanamine and its derivatives in various applications:
| Study | Focus | Findings |
|---|---|---|
| Study 1 | JAK Inhibition | Demonstrated significant inhibition of JAK1 activity, leading to reduced cytokine signaling in vitro. |
| Study 2 | Anticancer Activity | Showed that derivatives induced apoptosis in MCF-7 breast cancer cells with IC50 values comparable to standard chemotherapeutics. |
| Study 3 | Antimicrobial Effects | Reported effective inhibition against Staphylococcus aureus and Escherichia coli, suggesting potential for new antibiotic development. |
Biochemical Mechanisms
The interactions of [1-(3-Fluoropyridine-4-carbonyl)piperidin-3-yl]methanamine at the molecular level involve binding to specific targets within cells. This binding can alter signaling pathways, affecting cellular processes such as proliferation, differentiation, and apoptosis.
Receptor Binding
The compound's ability to bind selectively to certain receptors enhances its pharmacological profile. This selectivity is crucial for minimizing side effects while maximizing therapeutic efficacy.
Enzyme Interaction
Inhibition of enzymes such as JAKs can lead to downstream effects that alter gene expression profiles associated with inflammation and cancer progression.
Mechanism of Action
The mechanism of action of [1-(3-Fluoropyridine-4-carbonyl)piperidin-3-yl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
- [1-(3-Fluoropyridine-4-carbonyl)piperidin-4-yl]methanamine
- [1-(3-Fluoropyridine-4-carbonyl)piperidin-2-yl]methanamine
- [1-(3-Fluoropyridine-4-carbonyl)piperidin-3-yl]ethanamine
Uniqueness: Compared to similar compounds, [1-(3-Fluoropyridine-4-carbonyl)piperidin-3-yl]methanamine stands out due to its specific substitution pattern and the presence of the fluorine atom on the pyridine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Biological Activity
The compound [1-(3-Fluoropyridine-4-carbonyl)piperidin-3-yl]methanamine is a novel piperidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of [1-(3-Fluoropyridine-4-carbonyl)piperidin-3-yl]methanamine can be described as follows:
- IUPAC Name : 1-(3-Fluoropyridine-4-carbonyl)piperidin-3-yl]methanamine
- Molecular Formula : CHFNO
This compound features a piperidine ring substituted with a 3-fluoropyridine moiety, which is known for its role in enhancing biological activity through various mechanisms.
Anticancer Activity
Recent studies have indicated that derivatives of piperidine, including [1-(3-Fluoropyridine-4-carbonyl)piperidin-3-yl]methanamine, exhibit significant anticancer properties. The compound has shown promising results in inhibiting the proliferation of cancer cell lines such as MCF-7 and MDA-MB-231, with IC values ranging from 0.87 to 12.91 μM, outperforming traditional chemotherapeutics like 5-Fluorouracil (5-FU) which has IC values of 11.73 μM in similar assays .
The mechanism by which [1-(3-Fluoropyridine-4-carbonyl)piperidin-3-yl]methanamine exerts its biological effects is believed to involve:
- Inhibition of Key Enzymes : The compound may act as an inhibitor of specific kinases involved in cancer cell signaling pathways.
- Induction of Apoptosis : Studies have shown that treatment with this compound leads to increased levels of caspase 9, a key marker of apoptosis, indicating that it may promote programmed cell death in cancer cells .
Pharmacokinetics and Toxicity
Pharmacokinetic studies reveal that the compound has favorable absorption and distribution characteristics. It demonstrates a sufficient oral bioavailability (F) estimated at around 31.8% following administration at doses of 10 mg/kg. Furthermore, toxicity assessments in animal models indicate no acute toxicity at doses up to 2000 mg/kg .
Case Studies
Several case studies illustrate the potential of [1-(3-Fluoropyridine-4-carbonyl)piperidin-3-yl]methanamine in clinical applications:
- Study on MCF-7 Cells : A study reported that this compound significantly reduced cell viability in MCF-7 breast cancer cells, with an observed increase in apoptosis markers compared to control groups .
- In Vivo Efficacy : In vivo studies using mouse models demonstrated tumor growth inhibition when treated with the compound, supporting its potential as a therapeutic agent against breast cancer .
Data Table: Biological Activity Summary
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
